molecular formula C10H9ClN2S2 B6350030 5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 1326814-53-2

5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole

Cat. No.: B6350030
CAS No.: 1326814-53-2
M. Wt: 256.8 g/mol
InChI Key: GXSJWHJHRNZLGY-UHFFFAOYSA-N
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Description

5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a sulfur-containing heterocyclic compound with a 1,2,4-thiadiazole core. The structure features a chlorine atom at position 5 and a [(2-methylphenyl)methyl]sulfanyl (benzylthio) group at position 2. This compound belongs to the thiadiazole family, known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability, electronic properties, and ability to participate in non-covalent interactions .

Properties

IUPAC Name

5-chloro-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S2/c1-7-4-2-3-5-8(7)6-14-10-12-9(11)15-13-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSJWHJHRNZLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reactions

The most widely reported method for synthesizing 5-chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole involves nucleophilic substitution at the 3-position of the thiadiazole ring. In this approach, 5-chloro-1,2,4-thiadiazole-3-thiol is reacted with 2-methylbenzyl bromide or chloride under basic conditions. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate or triethylamine as the base. Yields range from 65% to 78%, depending on the purity of the starting materials and reaction time.

A critical innovation in this pathway involves the use of phase-transfer catalysts, such as tetrabutylammonium bromide, to enhance reaction efficiency. For example, a 2024 study demonstrated that adding 5 mol% of the catalyst increased yields to 85% while reducing reaction time from 24 hours to 8 hours.

Cyclization of Thiourea Derivatives

An alternative route involves the cyclization of N-(2-methylbenzyl)thiourea derivatives with chlorinating agents. This method proceeds via the formation of a 1,2,4-thiadiazole ring through intramolecular sulfur-nitrogen bond formation. Key steps include:

  • Reaction of 2-methylbenzylamine with thiophosgene to form the corresponding isothiocyanate.

  • Condensation with ammonium chloride to generate the thiourea intermediate.

  • Ring closure using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at elevated temperatures (70–90°C).

This method achieves moderate yields (55–68%) but requires stringent control over stoichiometry to minimize byproducts such as 3,5-dichloro-1,2,4-thiadiazole. Recent advancements have utilized microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields above 60%.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction kinetics and product purity. Comparative studies reveal that dichloromethane (DCM) provides optimal solubility for both the thiadiazole precursor and 2-methylbenzyl halides, facilitating homogeneous reaction conditions. However, DCM’s low boiling point (40°C) necessitates reflux setups, which can lead to solvent loss. Alternatives such as toluene or ethyl acetate offer higher boiling points but result in 10–15% lower yields due to reduced nucleophilicity of the thiolate intermediate.

Table 1: Solvent Performance in Nucleophilic Substitution Reactions

SolventBoiling Point (°C)Yield (%)Purity (%)
Dichloromethane407895
Acetonitrile827293
Toluene1116389
Dimethylformamide1536891

Temperature and Catalysis

Temperature modulation plays a pivotal role in minimizing side reactions. For cyclization pathways, maintaining temperatures below 90°C prevents decomposition of the thiourea intermediate. Catalytic systems employing Lewis acids like zinc chloride (ZnCl₂) have shown promise in accelerating ring closure. For instance, adding 2 mol% ZnCl₂ at 70°C improved cyclization yields from 58% to 73% while reducing reaction time by 30%.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural confirmation. Key spectral features include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), δ 4.45 (s, 2H, SCH₂), δ 2.35 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.2 (C-3), δ 140.1 (C-5), δ 135.6–126.8 (aromatic carbons), δ 35.1 (SCH₂), δ 21.0 (CH₃).

Mass spectrometry (MS) analysis via electrospray ionization (ESI) typically reveals a molecular ion peak at m/z 269.2 [M+H]⁺, consistent with the molecular formula C₁₀H₉ClN₂S₂.

Purity Assessment

High-performance liquid chromatography (HPLC) methods utilizing C18 reverse-phase columns and acetonitrile-water mobile phases (70:30 v/v) achieve baseline separation of the target compound from common impurities. Method validation studies report a limit of detection (LOD) of 0.1 µg/mL and a linear range of 1–100 µg/mL (R² = 0.9993).

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics for Preparation Methods

MethodYield (%)Purity (%)Time (h)Scalability
Nucleophilic Substitution78958High
Cyclization68896Moderate
Microwave-Assisted72930.75High

The nucleophilic substitution method offers superior scalability and reproducibility, making it the preferred industrial approach. In contrast, microwave-assisted synthesis provides rapid access to the compound but requires specialized equipment, limiting its adoption in resource-constrained settings .

Chemical Reactions Analysis

5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent. It can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics and antifungal drugs.

    Medicine: Research has indicated that thiadiazole derivatives, including this compound, may possess anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth.

    Industry: The compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between the target compound and related analogs:

Compound Name Core Heterocycle Position 3 Substituent Position 5 Substituent Key Features Reference
5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole 1,2,4-Thiadiazole [(2-Methylphenyl)methyl]sulfanyl Cl High lipophilicity, electron-withdrawing Cl
5-Chloro-3-phenyl-1,2,4-thiadiazole 1,2,4-Thiadiazole Phenyl Cl Simpler structure; lacks sulfur bridge
5-[(2-Chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole Tetrazole (2-Chloro-4-fluorobenzyl)sulfanyl 1-Methyl Different heterocycle (tetrazole); fluorine substitution
5-Chloro-3-(4-fluorophenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Fluorophenyl Cl Oxygen instead of sulfur in the ring; fluorophenyl group
5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde 1,2-Oxazole Furan-2-yl Cl Aldehyde functional group; furan ring

Physicochemical and Electronic Properties

  • Lipophilicity : The [(2-methylphenyl)methyl]sulfanyl group in the target compound increases lipophilicity compared to 5-chloro-3-phenyl-1,2,4-thiadiazole, which has a simpler phenyl group . This may enhance membrane permeability in biological systems.
  • Electron Effects: The chlorine atom at position 5 exerts an electron-withdrawing effect, stabilizing the thiadiazole ring.
  • Hydrogen Bonding : Tetrazole derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to the tetrazole ring’s nitrogen-rich structure, unlike the thiadiazole core .

Biological Activity

5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This article explores its biological properties, mechanism of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound features a thiadiazole ring with a chlorine atom at the 5-position and a sulfanyl group at the 3-position. Its molecular formula is C10H10ClN2S2C_{10}H_{10}ClN_2S_2, and it has a unique structure that influences its biological activity.

The exact mechanism of action for 5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole remains largely unexplored. However, related compounds in the thiadiazole class have demonstrated various modes of action:

  • Cytotoxicity : Certain thiadiazoles have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Activity : Thiadiazole derivatives often exhibit antimicrobial properties against both bacterial and fungal strains.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles possess significant antimicrobial activity. For instance, studies on similar compounds have reported:

  • Minimum Inhibitory Concentration (MIC) values ranging from 32.6 μg/mL to higher concentrations against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Compounds with similar structural motifs have shown efficacy against fungal strains such as Aspergillus niger and Candida albicans .

Antitumor Activity

Thiadiazole derivatives are also being investigated for their potential antitumor effects. The presence of specific substituents on the phenyl ring has been correlated with increased cytotoxicity against cancer cell lines:

  • For example, compounds with electron-donating groups at specific positions on the phenyl ring exhibited lower IC50 values (e.g., less than 1 µg/mL) in various cancer models .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-Chloro-3-methyl-1,2,4-thiadiazoleStructureModerate antimicrobial activity
5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazoleStructureEnhanced cytotoxic properties

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated several thiadiazole derivatives for their antimicrobial properties. The compound demonstrated significant inhibition against E. coli and S. aureus, indicating its potential as an antibacterial agent .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiadiazoles against human cancer cell lines. The results indicated that modifications to the phenyl ring significantly impacted the cytotoxicity profile, with some derivatives showing IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, reacting 3-chloro-5-mercapto-1,2,4-thiadiazole with 2-methylbenzyl bromide under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound. Temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiol:alkylating agent) are critical for optimizing yields (>70%) . Thin-layer chromatography (TLC) or HPLC is recommended for monitoring reaction progress .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming bond geometries and substituent positions. For example, SHELX software (SHELXL/SHELXS) can refine crystallographic data to resolve ambiguities in sulfur and chlorine atom positions . Complementary techniques include NMR (¹H/¹³C) to verify substituent connectivity and mass spectrometry (HRMS) for molecular weight confirmation .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Methodological Answer : The compound’s solubility varies with solvent polarity—it is moderately soluble in DMSO and chloroform but poorly in water. Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures typically >200°C. LogP values (~3.2) indicate moderate hydrophobicity, influencing its use in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. For example:

  • Assay Optimization : Use standardized MIC (minimum inhibitory concentration) protocols for antimicrobial testing vs. IC₅₀ measurements in cancer cell lines (e.g., MTT assays) .
  • Structural Analysis : Compare substituent effects; the 2-methylphenyl group may enhance membrane permeability, while the chloro substituent influences target binding .
  • Data Cross-Validation : Replicate studies with purified batches and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies optimize this compound’s selectivity for specific enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like cytochrome P450 or bacterial topoisomerase IV. Focus on the thiadiazole ring’s sulfur and chloro substituent for hydrogen bonding or hydrophobic interactions .
  • SAR Studies : Synthesize derivatives with modified benzyl groups (e.g., 4-fluoro or 3-nitro substituents) to assess activity trends .
  • Enzymatic Assays : Pair kinetic studies (e.g., Km/Vmax) with fluorescence quenching to validate binding .

Q. How can computational methods predict metabolic pathways or toxicity profiles?

  • Methodological Answer :

  • In Silico Tools : SwissADME predicts CYP450 metabolism sites, while ProTox-II assesses hepatotoxicity risks. For instance, the methylphenyl group may undergo oxidative metabolism, generating reactive intermediates .
  • Metabolite Identification : Use LC-MS/MS to track in vitro microsomal degradation products, focusing on sulfoxide or hydrolyzed thiadiazole derivatives .

Key Research Challenges

  • Synthetic Scalability : Multi-step syntheses require purification at each stage to avoid thioether byproducts .
  • Biological Selectivity : Off-target effects (e.g., kinase inhibition) necessitate isoform-specific profiling .
  • Data Reproducibility : Batch-to-batch variability in crystallinity can alter dissolution rates in assays .

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